RA190

Übersicht

Beschreibung

1-(L-phenylalanyl)-3,5-bis(3,4-dichlorobenzylidene)piperidin-4-one hydrochloride (1-L-Phenyl-3,5-bis-DCBP) is a synthetic piperidine derivative that has been widely studied for its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been found to possess a wide range of biological activities, including antifungal, antibacterial, antiviral, antineoplastic, and anti-inflammatory properties. It has also been shown to have promising effects on the central nervous system and cardiovascular system.

Wissenschaftliche Forschungsanwendungen

Behandlung von intrahepatischem Cholangiokarzinom (ICC)

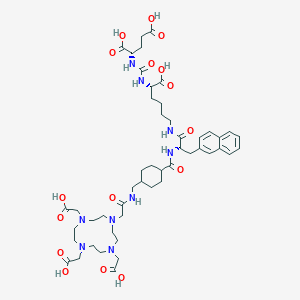

RA190 wurde als Hemmstoff des intrahepatischen Cholangiokarzinoms (ICC) durch Induktion von NF-kB-vermittelter Zell-Apoptose identifiziert {svg_1}. Die Verbindung hemmt die Proteasom-Untereinheit ADRM1, was zu einer Anhäufung von ADRM1-Substraten und einer Abnahme der Aktivierungsstufen von NF-κB führt, was wiederum die Zell-Apoptose verstärkt {svg_2}. Dies deutet darauf hin, dass this compound ein potenzielles Therapeutikum für ICC sein könnte {svg_3}.

Behandlung von hepatozellulärem Karzinom (HCC)

This compound hat eine therapeutische Aktivität gegen hepatozelluläres Karzinom (HCC) gezeigt. Es wurde festgestellt, dass es toxisch für HCC-Zellen ist und synergistisch mit Sofafenib wirkt {svg_4}. This compound löst eine schnelle Anhäufung von Polyubiquitinierten Proteinen, ungelösten ER-Stress und Zelltod durch Apoptose aus {svg_5}. Es blockiert auch den proteasomalen Abbau von IκBα und die damit verbundene Freisetzung von NF-κB in die Kerne von HCC-Zellen {svg_6}.

Proteasom-Inhibition

This compound repräsentiert eine neue Klasse von Proteasom-Inhibitoren, die kovalent an Cystein 88 von RPN13 binden, einer Ubiquitin-Rezeptor-Untereinheit des 19S-regulatorischen Partikels des Proteasoms {svg_7}. Dies führt zur Inhibition der Proteasomfunktion und einer schnellen Anhäufung von Polyubiquitinierten Proteinen {svg_8}.

Antikrebsstrategie

Die gezielte Ansteuerung des Ubiquitin-Proteasom-Wegs hat sich zu einer attraktiven Antikrebsstrategie entwickelt {svg_9}. Als Proteasom-Inhibitor könnte this compound potenziell in dieser Strategie zur Behandlung verschiedener Krebsarten eingesetzt werden {svg_10}.

Sicherheit für die klinische Anwendung

This compound blockiert nur den Abbau spezifischer Substrate, die von ADRM1 reguliert werden {svg_11}. Diese Selektivität könnte für this compound einen hohen Sicherheitsgrad für die klinische Anwendung gewährleisten {svg_12}.

Synergistischer Effekt mit Sofafenib

Es wurde festgestellt, dass this compound synergistisch mit Sofafenib wirkt, einem Tyrosinkinase-Inhibitor, der zur Behandlung von HCC eingesetzt wird {svg_13}. Dies deutet darauf hin, dass eine Kombinationsbehandlung mit this compound und Sofafenib potenziell die Ergebnisse für Patienten mit fortgeschrittenem Krankheitsstadium verbessern könnte {svg_14}.

Wirkmechanismus

Target of Action

RA190 was initially reported to target the ubiquitin receptor RPN13 in the 26S proteasome . Recent studies have found no evidence of cellular engagement between this compound and rpn13 . Instead, a wide interaction network with this compound was revealed, suggesting that polypharmacology drives its anti-cancer activity .

Mode of Action

This compound is a bis-benzylidine piperidon that inhibits proteasome function by covalently binding to cysteine 88 of ubiquitin receptor RPN13 . Despite the lack of evidence for RPN13 engagement, this compound’s interaction with a multitude of proteins suggests a complex mode of action .

Biochemical Pathways

This compound’s inhibition of the proteasome leads to the rapid accumulation of polyubiquitinated proteins . This accumulation triggers endoplasmic reticulum stress and cell death via apoptosis . Furthermore, this compound blocks the proteasomal degradation of IκBα, preventing the release of NF-κB into the nuclei of cells . This action disrupts NF-κB signaling, a major driver of inflammation-associated cancers .

Pharmacokinetics

One study showed that this compound could be detected in plasma and major organs (except the brain) after oral or intraperitoneal administration to mice . This suggests that this compound has reasonable bioavailability and can distribute throughout the body.

Result of Action

This compound has demonstrated cytotoxic effects against various cancer cell lines, including multiple myeloma and intrahepatic cholangiocarcinoma . It triggers apoptosis and reduces cell vitality significantly in vitro . In vivo, this compound treatment has been shown to reduce tumor growth significantly .

Eigenschaften

IUPAC Name |

(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWXLEVUBFNYIK-VCCJZKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23Cl5N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

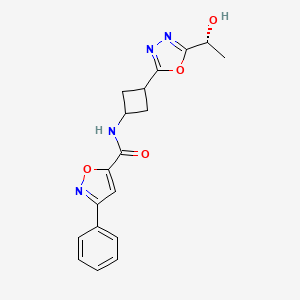

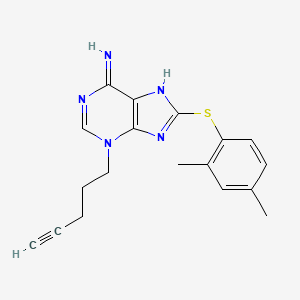

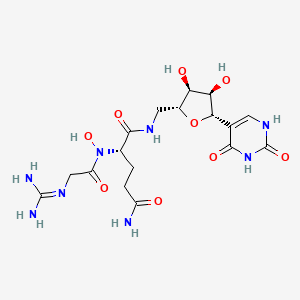

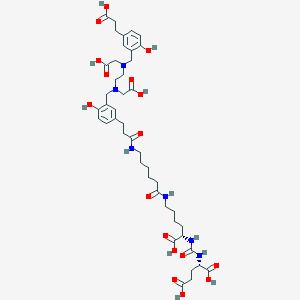

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

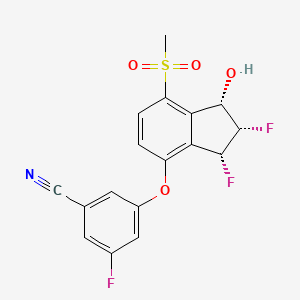

![3-{[(1s)-2,2-Difluoro-1-Hydroxy-7-(Methylsulfonyl)-2,3-Dihydro-1h-Inden-4-Yl]oxy}-5-Fluorobenzonitrile](/img/structure/B610323.png)

![3-({(1s)-7-[(Difluoromethyl)sulfonyl]-2,2-Difluoro-1-Hydroxy-2,3-Dihydro-1h-Inden-4-Yl}oxy)-5-Fluorobenzonitrile](/img/structure/B610324.png)

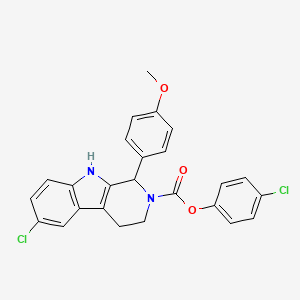

![6-(5,6-difluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N-(4-(trifluoromethyl)phenyl)pyrazin-2-amine](/img/structure/B610326.png)

![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)